molecular formula C14H12N4O5S B15053493 4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid

4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid

Cat. No.: B15053493
M. Wt: 348.34 g/mol
InChI Key: UEFKXNDLVFKRPS-VOTSOKGWSA-N
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Description

4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfamoyl group, and a but-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid typically involves the acylation of amines of the pyrimidine series with 2-chlorosulfonyl-substituted 4,4′-oxydibenzoic acid . This reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety. The use of advanced analytical techniques such as HPLC and NMR spectroscopy is common to monitor the progress of the reaction and the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a variety of new sulfonamide derivatives with different functional groups .

Scientific Research Applications

4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The sulfamoyl group plays a crucial role in binding to the target molecules, while the pyrimidine ring enhances the compound’s stability and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)but-2-enoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C14H12N4O5S

Molecular Weight

348.34 g/mol

IUPAC Name

(E)-4-oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid

InChI

InChI=1S/C14H12N4O5S/c19-12(6-7-13(20)21)17-10-2-4-11(5-3-10)24(22,23)18-14-15-8-1-9-16-14/h1-9H,(H,17,19)(H,20,21)(H,15,16,18)/b7-6+

InChI Key

UEFKXNDLVFKRPS-VOTSOKGWSA-N

Isomeric SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O

Origin of Product

United States

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